Cas no 2138131-40-3 ([2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine)
[2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- EN300-705207
- [2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine
- 2138131-40-3
- [2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine
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- Inchi: 1S/C11H15F2NO2/c12-11(13)10-8(6-14)5-9(16-10)7-1-3-15-4-2-7/h5,7,11H,1-4,6,14H2
- InChI Key: RHONSKPPSMKVGH-UHFFFAOYSA-N
- SMILES: FC(C1=C(CN)C=C(C2CCOCC2)O1)F
Computed Properties
- Exact Mass: 231.10708505g/mol
- Monoisotopic Mass: 231.10708505g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 48.4Ų
[2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705207-0.05g |
[2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine |
2138131-40-3 | 95.0% | 0.05g |
$972.0 | 2025-03-12 | |
| Enamine | EN300-705207-0.1g |
[2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine |
2138131-40-3 | 95.0% | 0.1g |
$1019.0 | 2025-03-12 | |
| Enamine | EN300-705207-0.25g |
[2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine |
2138131-40-3 | 95.0% | 0.25g |
$1065.0 | 2025-03-12 | |
| Enamine | EN300-705207-0.5g |
[2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine |
2138131-40-3 | 95.0% | 0.5g |
$1111.0 | 2025-03-12 | |
| Enamine | EN300-705207-1.0g |
[2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine |
2138131-40-3 | 95.0% | 1.0g |
$1157.0 | 2025-03-12 | |
| Enamine | EN300-705207-2.5g |
[2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine |
2138131-40-3 | 95.0% | 2.5g |
$2268.0 | 2025-03-12 | |
| Enamine | EN300-705207-5.0g |
[2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine |
2138131-40-3 | 95.0% | 5.0g |
$3355.0 | 2025-03-12 | |
| Enamine | EN300-705207-10.0g |
[2-(difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine |
2138131-40-3 | 95.0% | 10.0g |
$4974.0 | 2025-03-12 |
[2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on [2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine
[2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine: A Comprehensive Overview
The compound with CAS No. 2138131-40-3, known as [2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a furan ring substituted with a difluoromethyl group and an oxane (tetrahydropyran) moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of [2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine in drug discovery and development. The furan ring, a five-membered aromatic structure, is known for its stability and ability to participate in various chemical reactions. The substitution pattern of this compound—specifically the placement of the difluoromethyl group at position 2 and the oxane group at position 5—creates a unique electronic environment that can influence its reactivity and biological activity.
One of the most intriguing aspects of this compound is its synthetic versatility. Researchers have explored various methods to synthesize [2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These methods not only demonstrate the compound's synthetic accessibility but also pave the way for its use in constructing more complex molecular architectures.
The incorporation of the oxane group adds another layer of complexity to this molecule. Oxane, or tetrahydropyran, is a six-membered cyclic ether that is commonly used as a protecting group in organic synthesis. In this compound, the oxane moiety may play a role in modulating the physical properties of the molecule, such as solubility and stability. This makes [2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine an attractive candidate for applications in medicinal chemistry, where such properties are crucial for drug delivery and bioavailability.
Furthermore, the methanamine group attached to the furan ring introduces additional functionality. Methanamines are known for their ability to act as hydrogen bond donors, which can enhance the binding affinity of molecules to biological targets. This feature makes [2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-yl]methanamine a promising lead compound for designing drugs targeting specific receptors or enzymes.
Recent advancements in computational chemistry have also shed light on the potential biological activity of this compound. Molecular docking studies suggest that [2-(Difluoromethyl)-5-(oxan-4-yl)furan-3-ylium]methanamine may exhibit binding affinity towards certain G-protein coupled receptors (GPCRs), which are critical targets in treating various diseases, including cardiovascular disorders and neurological conditions.
In addition to its pharmacological potential, [2-(Difluoromethyl)-5-(oxan-ylyl)furan-methylium]methanamine has shown promise in materials science. Its unique structure could be exploited to develop novel materials with tailored electronic properties, such as semiconductors or sensors. Researchers are actively investigating its electronic characteristics using techniques like cyclic voltammetry and UV-vis spectroscopy.
The synthesis and characterization of [2-(Difluoromethyl)-5-(oxanylyl)furan-methylium]methanamine represent significant milestones in heterocyclic chemistry. Its ability to undergo various transformations while retaining key functional groups makes it a valuable building block for constructing more complex molecules. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing both therapeutic development and material innovation.
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